molecular formula C18H16ClNO3 B2803787 N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 835898-45-8

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2803787
CAS No.: 835898-45-8
M. Wt: 329.78
InChI Key: NCBNSQWUFGCHNP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule featuring a 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold substituted with a carboxamide group at position 3. The phenyl ring in the carboxamide moiety is further substituted with a chlorine atom at position 3 and a methyl group at position 4.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11-7-8-13(9-15(11)19)20-17(22)18(2)10-12-5-3-4-6-14(12)16(21)23-18/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBNSQWUFGCHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C):

ReagentProductYieldConditionsSource
Sodium methoxideMethoxy-substituted derivative65–78%DMF, 80°C, 12 h
AmmoniaAmino-substituted derivative52%Ethanol, 100°C, 24 h

The electron-withdrawing carboxamide group enhances the electrophilicity of the adjacent chloro substituent, facilitating substitution with oxygen- or nitrogen-based nucleophiles.

Oxidation of the Dihydrobenzopyran Ring

The 3,4-dihydro-1H-2-benzopyran system undergoes oxidation to form a fully aromatic benzopyran-4-one structure. Common oxidants include:

OxidantProductSelectivityNotesSource
KMnO₄1-Oxo-2-benzopyran-3-carboxamideHighAcidic conditions, 50°C
DDQAromatic benzopyran with ketoneModerateCH₂Cl₂, rt, 6 h

Oxidation is stereospecific, with the trans-configuration of the dihydro ring favoring planar aromaticity post-reaction .

Amide Hydrolysis

The carboxamide group resists hydrolysis under mild conditions but cleaves in strongly acidic or basic environments:

ConditionsProductYieldNotesSource
6M HCl, reflux3-Methyl-1-oxo-3,4-dihydro-2-benzopyran-3-carboxylic acid88%24 h, complete cleavage
NaOH (10%), EtOHSodium salt of carboxylic acid75%8 h, partial racemization

Hydrolysis kinetics depend on steric hindrance from the 3-methyl group and electronic effects from the aryl substituents .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety in the benzopyran core participates in 1,3-dipolar cycloadditions. For example, reactions with diazomethane yield pyrazoline derivatives:

DipoleProductRegioselectivityYieldSource
Diazomethane3-(Pyrazolin-4-yl)benzopyran derivativeβ-Carbon attack61–89%
Nitrile iminesPyrrolo[3,4-d]pyrazole fused derivativeEndo transition43–55%

These reactions are stereospecific, with the dihydrobenzopyran’s chair-like conformation directing dipole orientation .

Functionalization via Acylation

The carboxamide’s nitrogen can undergo N-acylation under anhydrous conditions:

Acylating AgentProductYieldConditionsSource
Acetic anhydrideN-Acetyl derivative84%Pyridine, 80°C, 3 h
Benzoyl chlorideN-Benzoyl derivative76%DCM, 0°C, 2 h

Acylation enhances lipophilicity (logP increases by 1.2–1.5 units), impacting bioavailability .

Ring-Opening Reactions

Under strongly nucleophilic conditions (e.g., Grignard reagents), the lactone ring opens to form dicarboxylic acid derivatives:

ReagentProductYieldNotesSource
MeMgBr3-(3-Chloro-4-methylphenyl)pentanedioic acid68%THF, −78°C, 1 h

Ring-opening is irreversible and highly dependent on solvent polarity and temperature.

Stability Under Photolytic Conditions

The compound undergoes photodegradation via radical mechanisms, forming:

  • Primary photoproduct : 3-Chloro-4-methylaniline (detected via HPLC-MS)

  • Secondary products : Quinone derivatives (λ_max = 420 nm)

Light SourceDegradation Rate (t₁/₂)ConditionsSource
UV-C (254 nm)2.3 hMethanol, rt
Sunlight48 hAqueous buffer, pH 7.4

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of compounds similar to N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. It has been reported that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in malignant cells, suggesting a pathway for therapeutic application in oncology .

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic routes. Common approaches include:

StepDescription
1Formation of the benzopyran core through cyclization reactions involving appropriate precursors.
2Introduction of the carboxamide group via amide coupling reactions.
3Chlorination and methylation steps to achieve the desired functional groups on the aromatic ring.

These synthetic strategies often utilize catalysts such as palladium or copper to enhance reaction yields and selectivity .

Antimicrobial Activity Case Study

In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives with hydroxyl and nitro groups displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potent activity .

Antitumor Activity Case Study

A recent investigation into the cytotoxic effects of N-(3-chloro-4-methylphenyl)-3-methyl derivatives on breast cancer cell lines revealed a dose-dependent increase in apoptosis markers. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analog is N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (ChemDiv ID: D001-0036), which differs in the substituents on the phenyl ring (4-bromo vs. 3-chloro-4-methyl) . Key comparative properties are outlined below:

Property N-(3-chloro-4-methylphenyl)-3-methyl-... N-(4-bromophenyl)-3-methyl-... (D001-0036)
Molecular Formula C₁₈H₁₇ClNO₃ (estimated) C₁₇H₁₄BrNO₃
Molecular Weight ~338.8 (estimated) 360.21
Substituent Effects Chlorine (σ = 0.23) and methyl (σ = -0.17) Bromine (σ = 0.26)
logP (Lipophilicity) ~3.8–4.0 (predicted) 4.176
Hydrogen Bond Acceptors 5 5
Water Solubility (logSw) ~-4.5 (predicted) -4.46

Key Observations :

The methyl group in the target compound may increase steric hindrance, reducing binding affinity to certain targets but enhancing metabolic stability.

Lipophilicity :

  • The bromine atom in D001-0036 contributes to its higher logP (4.176) compared to the target compound’s predicted logP (~3.8–4.0). This suggests the target compound may exhibit slightly improved solubility in aqueous environments.

Molecular Weight :

  • The bromine atom increases D001-0036’s molecular weight by ~21.4 Da compared to the target compound. Lower molecular weight may improve bioavailability for the latter .

Pharmacological Implications
  • The target compound’s 3-chloro-4-methyl substitution may shift selectivity toward different targets or enhance metabolic stability .
  • Synthetic Accessibility : The methyl group in the phenyl ring simplifies synthesis compared to brominated analogs, which require hazardous reagents.

Biological Activity

N-(3-chloro-4-methylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, with a CAS number of 835898-45-8, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C18H16ClNO3
Molecular Weight: 335.78 g/mol
Structure: The compound features a benzopyran core with a carboxamide functional group and a chloro-substituted aromatic ring.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): The compound may modulate GPCR pathways, which are crucial for numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters .
  • Enzyme Inhibition: Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HCT-1162.5
MCF-73.0
A5494.5

The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. A study reported that derivatives of similar structures demonstrated significant protective effects against viral infections, suggesting that this compound may exhibit comparable effects .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human colon cancer cells (HCT116). The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Case Study 2: Antiviral Properties

In another study focused on viral pathogens, compounds structurally related to this compound were tested against Tobacco Mosaic Virus (TMV). The results showed significant antiviral activity with an EC50 value lower than that of standard antiviral agents .

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound, and how do reaction parameters influence yield?

Answer: The synthesis typically involves multi-step reactions, such as coupling carboxamide groups to substituted benzopyran cores. For analogs, methods like acid-mediated cyclization (e.g., H2SO4 at reflux) or palladium-catalyzed cross-coupling (e.g., Pd(PPh3)4 in DMF) are employed. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperatures between 80–120°C optimize cyclization efficiency. Yield improvements (15–20%) are achievable by adjusting stoichiometry of coupling reagents like EDCI/HOBt .

Table 1: Synthetic parameters for benzopyran-carboxamide analogs

MethodKey ConditionsYield RangeReference
Acid-catalyzed cyclizationH2SO4, reflux, 6h60–70%
Palladium couplingPd(PPh3)4, K2CO3, DMF75–80%

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves aromatic proton environments and confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For stereochemical analysis, chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers, critical for biological activity validation .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties?

Answer: Chlorine at the 3-position on the phenyl ring increases lipophilicity (logP +0.5) and enhances membrane permeability. Comparative studies of analogs show methoxy groups improve aqueous solubility by 30–40% via hydrogen bonding, while methyl groups stabilize hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer: Byproduct analysis via LC-MS identifies intermediates (e.g., uncyclized precursors). Adjusting reaction kinetics—using microwave irradiation (100°C, 30 min) instead of conventional heating—reduces side reactions by 25%. Solvent screening (e.g., THF vs. acetonitrile) minimizes unwanted adducts through polarity control .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

Answer: Discrepancies often arise from impurities or stereochemical variations. Purity verification via qNMR with 1,3,5-trimethoxybenzane as an internal standard ensures >98% purity. Re-evaluating enantiomers (isolated via preparative HPLC) under standardized assays (e.g., kinase inhibition IC50) clarifies structure-activity relationships .

Q. How can computational modeling guide target identification for this compound?

Answer: Molecular docking (AutoDock Vina) with flexible ligand sampling predicts binding to kinase domains (e.g., EGFR). MD simulations (AMBER force field, 100 ns trajectory) assess binding stability. Mutagenesis studies (e.g., Ala-scanning at predicted residues like Lys721) validate computational predictions .

Q. What experimental approaches elucidate metabolic stability in preclinical studies?

Answer: Liver microsome assays (human/rat) with LC-MS/MS quantify metabolic half-life (t1/2). CYP450 inhibition screening (e.g., CYP3A4) identifies metabolic liabilities. Structural modifications, such as fluorination at metabolically labile sites, improve t1/2 by 2-fold .

Methodological Case Studies

Case Study: Resolving Low Yield in Amide Coupling Steps
Problem: Yields <50% during carboxamide formation.
Solution: Reagent optimization: Switching from DCC to EDCI/HOBt in DCM increases activation efficiency. Adding 4Å molecular sieves absorbs moisture, improving coupling yields to 85% .

Case Study: Confirming Target Engagement in Cellular Assays
Approach: Cellular thermal shift assay (CETSA) monitors target protein stabilization upon compound binding. A 2°C shift in melting temperature (Tm) confirms engagement with the intended kinase target .

Data Contradiction Analysis

Q. Why do analogs with identical core structures show divergent antibacterial activity?

Analysis: Subtle substituent changes (e.g., chloro vs. methoxy) alter bacterial efflux pump susceptibility. For example, chloro-substituted analogs evade AcrAB-TolC pump recognition in E. coli, increasing MIC values by 8-fold compared to methoxy derivatives .

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